molecular formula C14H15ClN4O3 B2739439 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034521-62-3

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Cat. No.: B2739439
CAS No.: 2034521-62-3
M. Wt: 322.75
InChI Key: QTWDOBBASFIBCH-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a chlorophenyl group and a triazinylmethyl group, making it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the condensation of 2-chlorophenylacetic acid with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable condensing agent. One common method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as the condensing agent . The reaction is usually carried out in an organic solvent such as tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with carboxylic acids and amines.

    Esters: Formed from the esterification of carboxylic acids with alcohols.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is unique due to its dual functionality, combining the reactivity of the chlorophenyl group with the stabilizing effects of the triazinylmethyl group. This makes it a versatile reagent in various synthetic applications, offering advantages in terms of reaction efficiency and product stability.

Biological Activity

2-(2-Chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 273.71 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural components:

  • Chlorophenyl Group : Known for enhancing lipophilicity and membrane permeability.
  • Triazine Moiety : Exhibits diverse biological activities including antimicrobial and anticancer properties.
  • Acetamide Functionality : Contributes to the compound's ability to form hydrogen bonds, enhancing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazine moieties exhibit significant antimicrobial properties. For instance:

  • Case Study : A synthesized derivative of the triazine was tested against various bacterial strains, showing an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro assays:

  • In Vitro Studies : The compound was evaluated on human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing an IC50 value of 15 µM, indicating moderate cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Inhibition of cell proliferation

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

  • Mechanism : The compound may inhibit neuroinflammation pathways, reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the triazine ring significantly affect biological activity:

  • Substitution Patterns : The presence of electron-donating groups enhances activity against certain cancer cell lines.
  • Chain Length Variations : Altering the length of the alkyl chain connecting the triazine to the acetamide affects solubility and bioavailability.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)7-9-5-3-4-6-10(9)15/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWDOBBASFIBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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